
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-bromo-6-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学的研究の応用
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create new materials with unique properties.
Chemical biology: It can be used to study enzyme mechanisms or as a probe in biochemical assays.
作用機序
The mechanism of action of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring could participate in hydrogen bonding, π-π interactions, or covalent bonding with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with the bromine atom in a different position.
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Chlorine instead of bromine.
2-Bromo-6-(1H-pyrazol-1-yl)pyridine: Lacks the methyl groups on the pyrazole ring.
Uniqueness
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the dimethyl-substituted pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
2-bromo-6-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 |
InChIキー |
CPSDIIKIEARJJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)


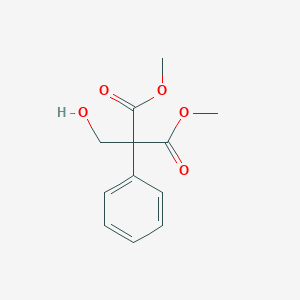
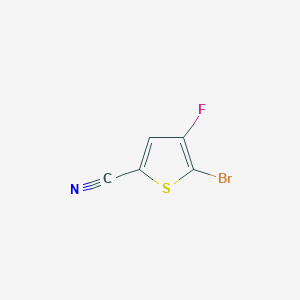
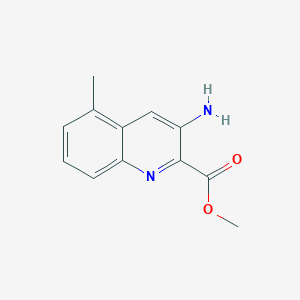
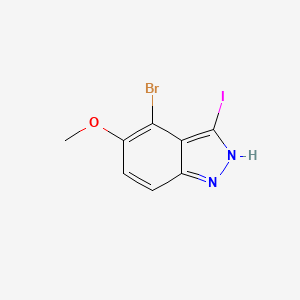
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
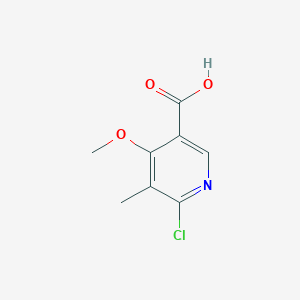

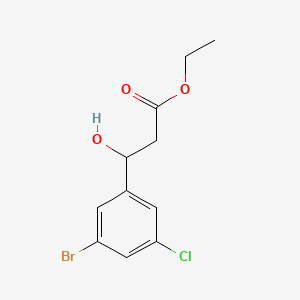
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
